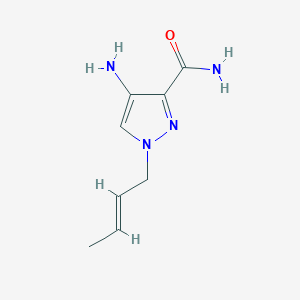![molecular formula C9H12N4 B13063449 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is a complex organic compound with a molecular formula of C₉H₁₂N₄ and a molecular weight of 176.22 g/mol . This compound is characterized by its unique tricyclic structure, which includes four nitrogen atoms. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene typically involves the reaction of a 5-aminoazole with potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred at room temperature and then heated to 80°C for several hours
Chemical Reactions Analysis
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions and products are not extensively studied.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using various reagents and conditions.
Scientific Research Applications
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is used in scientific research for its unique structural properties. It is studied in the fields of:
Chemistry: As a model compound for studying tricyclic structures and nitrogen-containing heterocycles.
Medicine: Research into potential pharmaceutical applications, although no specific drugs have been developed from this compound.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action for 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is not well-defined due to its primary use in research. its interactions likely involve the nitrogen atoms in its structure, which can participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar compounds to 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene include:
12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one: This compound has a similar tricyclic structure but includes an oxygen atom and a different arrangement of nitrogen atoms.
8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione: This compound includes sulfur and has a different arrangement of double bonds and nitrogen atoms.
These similar compounds highlight the unique structural features of this compound, particularly its specific arrangement of nitrogen atoms and tricyclic framework.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5,7-triene |
InChI |
InChI=1S/C9H12N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h6,10H,1-5H2 |
InChI Key |
SZROLHCUFCDNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N3CCN=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


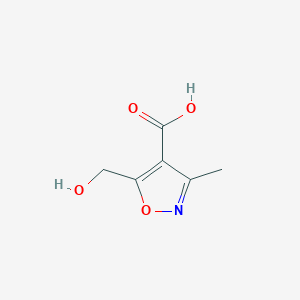
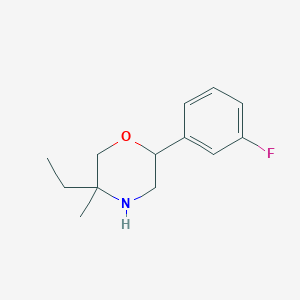
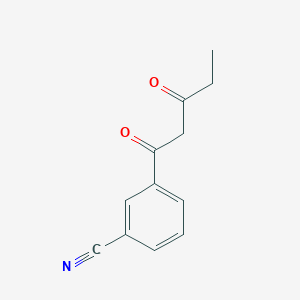
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
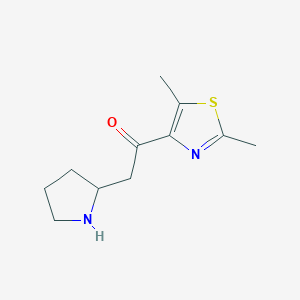
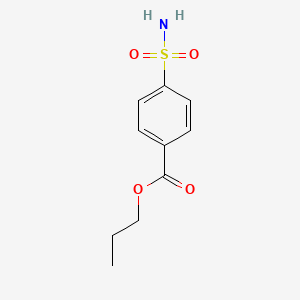
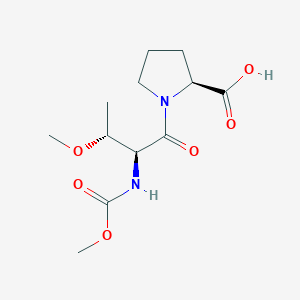
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
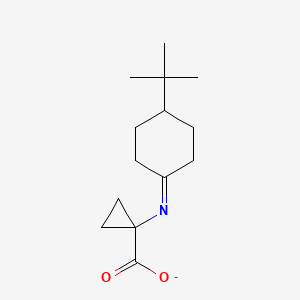
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)

